molecular formula C7H8N2O5S B2358412 Benzenesulfonamide, N-methoxy-3-nitro- CAS No. 304912-75-2

Benzenesulfonamide, N-methoxy-3-nitro-

Cat. No.: B2358412
CAS No.: 304912-75-2
M. Wt: 232.21
InChI Key: VPBLEPVVLBJSFD-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-methoxy-3-nitro- is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrases

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-methoxy-3-nitro- typically involves the nitration of N-methoxybenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions need to be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

    Nitration Reaction:

Industrial Production Methods

Industrial production of Benzenesulfonamide, N-methoxy-3-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-methoxy-3-nitro- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong acids or bases can lead to the replacement of the methoxy group with other functional groups.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride

    Substitution: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide)

    Oxidation: Potassium permanganate, chromium trioxide

Major Products Formed

    Reduction: Benzenesulfonamide, N-methoxy-3-amino-

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used

    Oxidation: Benzenesulfonamide, N-formyl-3-nitro-, Benzenesulfonamide, N-carboxy-3-nitro-

Scientific Research Applications

Benzenesulfonamide, N-methoxy-3-nitro- has several applications in scientific research:

Comparison with Similar Compounds

Benzenesulfonamide, N-methoxy-3-nitro- can be compared with other sulfonamide derivatives:

    Benzenesulfonamide, N-methyl-3-nitro-: Similar structure but with a methyl group instead of a methoxy group. It has different reactivity and binding properties.

    Benzenesulfonamide, N-ethyl-3-nitro-: Contains an ethyl group, leading to variations in its chemical behavior and applications.

    Benzenesulfonamide, N-methoxy-4-nitro-: The nitro group is positioned differently, affecting its reactivity and interaction with enzymes.

The uniqueness of Benzenesulfonamide, N-methoxy-3-nitro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research fields .

Properties

IUPAC Name

N-methoxy-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O5S/c1-14-8-15(12,13)7-4-2-3-6(5-7)9(10)11/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBLEPVVLBJSFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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